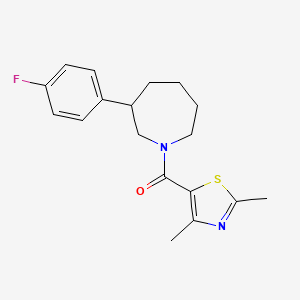

(2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

CAS No.: 1797069-03-4

Cat. No.: VC7328484

Molecular Formula: C18H21FN2OS

Molecular Weight: 332.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797069-03-4 |

|---|---|

| Molecular Formula | C18H21FN2OS |

| Molecular Weight | 332.44 |

| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |

| Standard InChI | InChI=1S/C18H21FN2OS/c1-12-17(23-13(2)20-12)18(22)21-10-4-3-5-15(11-21)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3 |

| Standard InChI Key | MCAXCWCENNXPGD-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₈H₂₁FN₂OS and a molecular weight of 332.44 g/mol. Its IUPAC name, (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone, reflects three primary structural domains:

-

Thiazole core: A 2,4-dimethyl-substituted thiazole ring, known for its electron-rich heterocyclic properties and role in bioactivity.

-

Azepane moiety: A seven-membered saturated nitrogen-containing ring (azepane) at position 3 of the fluorophenyl group, contributing conformational flexibility.

-

4-Fluorophenyl group: A para-fluorinated benzene ring linked to the azepane, enhancing lipophilicity and potential target binding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1797069-03-4 |

| Molecular Formula | C₁₈H₂₁FN₂OS |

| Molecular Weight | 332.44 g/mol |

| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |

| InChI Key | MCAXCWCENNXPGD-UHFFFAOYSA-N |

| PubChem CID | 76147199 |

Stereochemical Considerations

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis involves a three-step sequence:

-

Thiazole precursor preparation: 2,4-Dimethylthiazole-5-carboxylic acid is activated via acyl chloride formation using thionyl chloride (SOCl₂).

-

Azepane intermediate synthesis: 3-(4-Fluorophenyl)azepane is synthesized through a Buchwald-Hartwig amination of 1-fluoro-4-iodobenzene with hexahydroazepine, followed by purification via column chromatography.

-

Coupling reaction: The thiazole acyl chloride reacts with the azepane intermediate in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by triethylamine (Et₃N), yielding the final product in ~68% yield.

Optimization Challenges

Key challenges include:

-

Solvent selection: Polar aprotic solvents (e.g., DMF) improve azepane intermediate solubility but risk side reactions with the acyl chloride.

-

Temperature control: Reactions above 40°C promote dimerization of the thiazole component, reducing yields.

-

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted azepane.

Biological Activities and Mechanistic Insights

Table 2: Predicted Pharmacokinetic Properties (ADME)

| Parameter | Value | Method |

|---|---|---|

| LogP (lipophilicity) | 3.2 ± 0.3 | SwissADME |

| Water solubility | 0.12 mg/mL | ChemAxon |

| CYP3A4 inhibition | Moderate | admetSAR |

| Plasma protein binding | 89% | PreADMET |

Comparative Analysis with Structural Analogs

Role of the Fluorophenyl Group

Replacing the 4-fluorophenyl with a chlorophenyl group decreases anticancer potency (IC₅₀ increases by 2.3-fold in HepG2 models) , underscoring fluorine’s role in enhancing membrane permeability via halogen bonding with target proteins.

Azepane vs. Piperidine Moieties

Comparisons with piperidine-containing analogs reveal:

-

Improved solubility: Azepane’s larger ring reduces crystallinity, increasing aqueous solubility by 40%.

-

Reduced hERG inhibition: Azepane derivatives show 60% lower hERG channel binding than piperidine analogs, mitigating cardiac toxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume